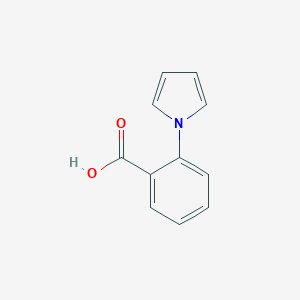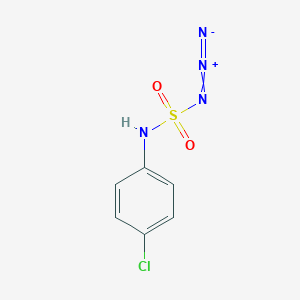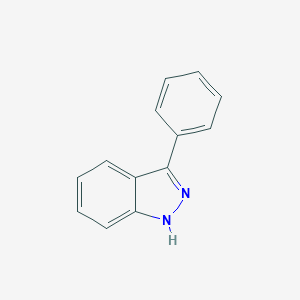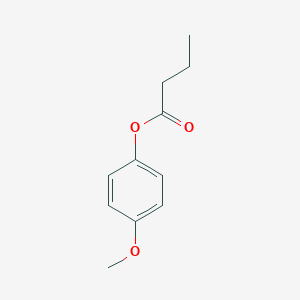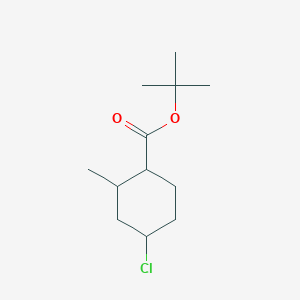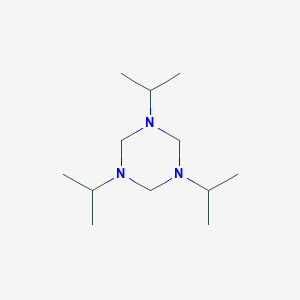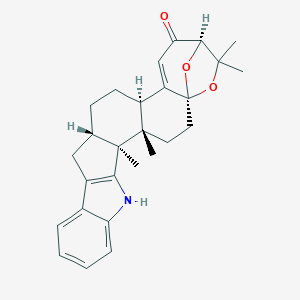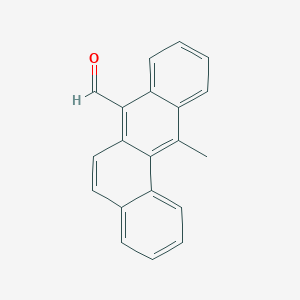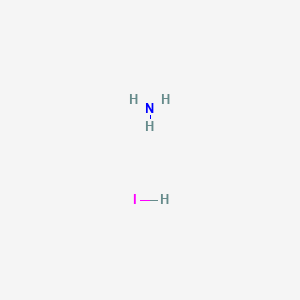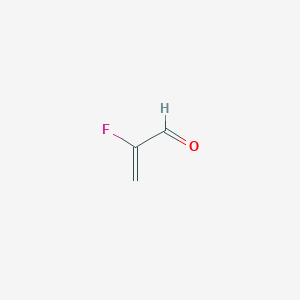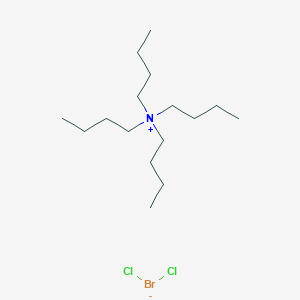
テトラブチルアンモニウムジクロロブロミド
説明
Tetrabutylammonium Dichlorobromide is a quaternary ammonium compound with the molecular formula
C16H36BrCl2N
. It is known for its utility in various chemical reactions and as a reagent in organic synthesis. The compound appears as a light yellow to green powder or crystal and is typically stored at room temperature in a dry, cool place .科学的研究の応用
Tetrabutylammonium Dichlorobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
作用機序
Target of Action
Tetrabutylammonium Dichlorobromide (TBADCB) is a phase-transfer catalyst . It acts on reactants soluble in the organic phase and anionic reactants soluble in the aqueous phase .
Mode of Action
TBADCB has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBADCB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Biochemical Pathways
It is known that tbadcb acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases . This suggests that TBADCB may influence a wide range of biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .
Pharmacokinetics
As a phase-transfer catalyst, tbadcb likely remains in the reaction environment rather than being absorbed and distributed throughout a biological system .
Result of Action
The primary result of TBADCB’s action is the facilitation of reactions between reactants in different phases . This includes various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Action Environment
The efficacy and stability of TBADCB are likely influenced by environmental factors such as temperature, pH, and the presence of other substances in the reaction environment . .
生化学分析
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or if it has any effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dichlorobromide can be synthesized through the reaction of tetrabutylammonium bromide with chlorine gas. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reactivity of chlorine. The general reaction is as follows:
(C4H9)4NBr+Cl2→(C4H9)4NBrCl2
Industrial Production Methods: On an industrial scale, the production of Tetrabutylammonium Dichlorobromide involves similar principles but is optimized for larger quantities. The process includes careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: Tetrabutylammonium Dichlorobromide is involved in various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions due to the presence of halide ions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or other peroxides under mild conditions.
Substitution: Typical conditions involve polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products: The major products depend on the specific reaction but often include halogenated organic compounds or oxidized derivatives of the starting materials .
類似化合物との比較
Tetrabutylammonium Bromide: Similar in structure but lacks the dichloride component, making it less versatile in certain reactions.
Tetrabutylammonium Chloride: Similar but does not contain the bromide ion, affecting its reactivity and applications.
Uniqueness: Tetrabutylammonium Dichlorobromide is unique due to its dual halide composition, which provides it with distinct reactivity and makes it suitable for a broader range of chemical reactions compared to its mono-halide counterparts.
特性
InChI |
InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVIJLXGNLMYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423247 | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-75-3 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of TBADCB in silver nanowire synthesis?
A: TBADCB acts as a capping agent, influencing the growth kinetics of silver nanowires during synthesis. [, ] It preferentially adsorbs onto specific crystal facets of silver, promoting unidirectional growth and resulting in the formation of long, thin nanowires. []
Q2: How does the concentration of TBADCB affect the size of the synthesized silver nanowires?
A: Research shows a strong correlation between the molar concentration of TBADCB and the diameter of the resulting silver nanowires. [] Higher concentrations of TBADCB lead to the formation of thinner nanowires. This suggests a mechanism where TBADCB molecules adsorbed on the silver surface physically hinder growth in specific directions, thus controlling the final nanowire diameter.
Q3: Beyond concentration, are there other factors influenced by TBADCB that can control the morphology of silver nanowires?
A: Yes, alongside concentration, the reaction temperature during the initial nucleation step, influenced by the presence of TBADCB, plays a significant role in determining the final length of the silver nanowires. [] Additionally, adjusting the stirring speed during synthesis, again in the presence of TBADCB, can further fine-tune the length and diameter of the produced nanowires. []
Q4: What makes TBADCB a preferred choice for silver nanowire synthesis compared to other potential capping agents?
A: While the provided research focuses on the specific application of TBADCB, it highlights the compound's effectiveness in facilitating the controlled synthesis of silver nanowires with desirable characteristics such as long lengths and small diameters. [, ] Further research is needed to directly compare TBADCB with alternative capping agents to definitively establish its advantages in terms of efficiency, cost-effectiveness, and impact on the properties of the synthesized nanowires.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


